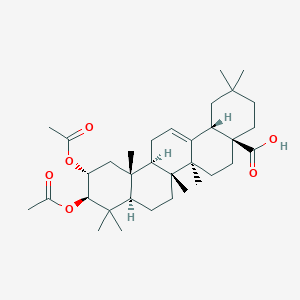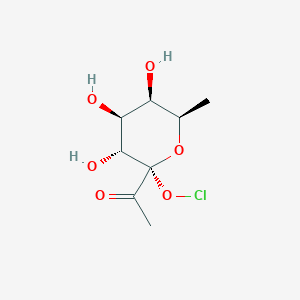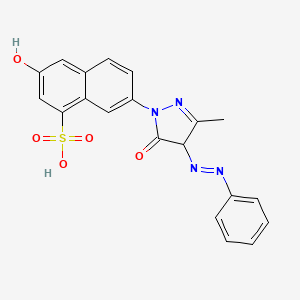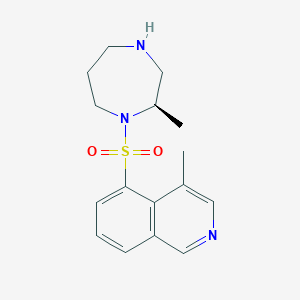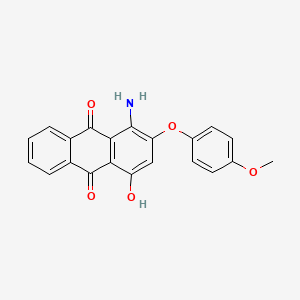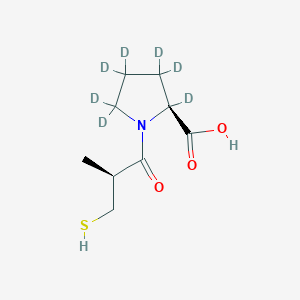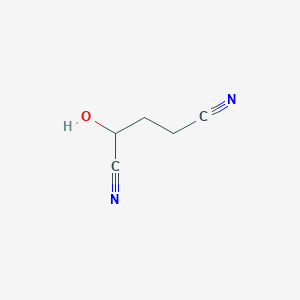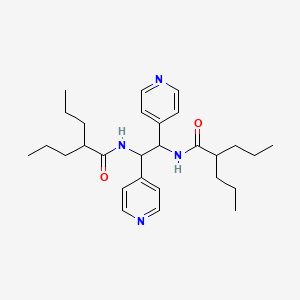![molecular formula C9H18N2O B13794973 2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine CAS No. 91086-22-5](/img/structure/B13794973.png)
2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with two methyl groups and an oxirane (epoxide) ring This compound is of interest due to its unique structure, which combines the reactivity of the epoxide group with the stability of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine typically involves the reaction of 2,4-dimethylpiperazine with epichlorohydrin. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, and thiols are used under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Amines, Thiols, and Alcohols: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine involves the reactivity of the epoxide ring. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various biological molecules, potentially leading to the formation of covalent bonds with proteins, DNA, and other cellular components. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Another compound featuring an oxirane ring, used in organic synthesis.
Oxiranyl boronic acid MIDA ester: Contains an oxirane ring and is used in Suzuki-Miyaura coupling reactions.
4-Hydroxy-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Similar structure with an additional hydroxy group, used in the synthesis of amino alcohols.
Uniqueness
2,4-Dimethyl-1-[(oxiran-2-yl)methyl]piperazine is unique due to the presence of both the piperazine ring and the epoxide ring. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from other similar compounds.
Properties
CAS No. |
91086-22-5 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,4-dimethyl-1-(oxiran-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2O/c1-8-5-10(2)3-4-11(8)6-9-7-12-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
QJDIOCZPTGRLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1CC2CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([6-(Trifluoromethyl)pyridin-3-YL]methyl)-1,2,3,4-tetrahydropyrazino[1,2-A]indole](/img/structure/B13794894.png)
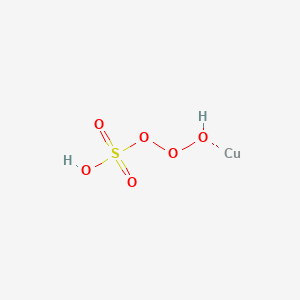
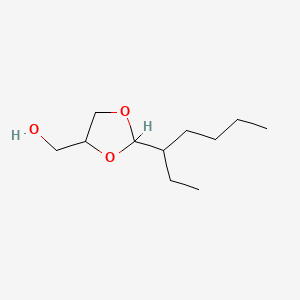
![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B13794917.png)
